L-Threonic acid calcium salt
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Threonic acid calcium salt can be synthesized from calcium ascorbate and oxygen under the action of a bio-enzyme . The process involves the following steps:
Raw Materials: Calcium ascorbate (65-70 parts by weight) and oxygen (30-35 parts by weight).
Reaction Conditions: The reaction occurs under the influence of a bio-enzyme (0.03-0.05 parts by weight).
Procedure: Calcium ascorbate and oxygen react to form this compound.
Industrial Production Methods
The industrial production of this compound involves a similar process but on a larger scale. The simplicity of the reaction and the stability of the product make it suitable for large-scale production. The product obtained has high purity and stable quality, making it beneficial for calcium supplementation and the treatment of osteoporosis .
Chemical Reactions Analysis
Types of Reactions
L-Threonic acid calcium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to yield oxalate complexes.
Reduction: It can participate in reductive dechlorination reactions.
Substitution: It can be involved in substitution reactions to form cyclic hydroxamates and substituted oxazinanones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reductive agents such as ascorbic acid in an alkaline medium.
Substitution: Reagents like hydroxylamine and oxalyl chloride are used in substitution reactions.
Major Products
Oxidation: Oxalate complexes.
Reduction: Dechlorinated products.
Substitution: Cyclic hydroxamates and substituted oxazinanones.
Scientific Research Applications
L-Threonic acid calcium salt has a wide range of scientific research applications:
Chemistry: Used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its role in enhancing calcium absorption and its effects on bone health.
Medicine: Developed as a treatment for osteoporosis and as a calcium supplement.
Industry: Used in the production of dietary supplements and fortified foods.
Mechanism of Action
L-Threonic acid calcium salt exerts its effects through the following mechanisms:
Calcium Absorption: Once ingested, it dissociates into calcium and L-threonic acid.
Vitamin C Uptake: L-threonic acid stimulates the uptake of vitamin C, which is essential for collagen synthesis and bone health.
Bone Resorption Inhibition: It inhibits the activity of osteoclasts, the cells responsible for bone resorption, thereby promoting bone density.
Comparison with Similar Compounds
L-Threonic acid calcium salt is unique compared to other calcium supplements due to its high bioavailability and ability to enhance vitamin C uptake . Similar compounds include:
Calcium carbonate: Commonly used but has lower bioavailability.
Calcium citrate: Better absorbed than calcium carbonate but does not enhance vitamin C uptake.
Magnesium L-threonate: Similar in structure but used primarily for cognitive health.
This compound stands out due to its dual role in calcium supplementation and vitamin C enhancement, making it a valuable compound for bone health and overall well-being.
Properties
IUPAC Name |
calcium;(2R,3S)-2,3,4-trihydroxybutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H8O5.Ca/c2*5-1-2(6)3(7)4(8)9;/h2*2-3,5-7H,1H2,(H,8,9);/q;;+2/p-2/t2*2-,3+;/m00./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXGOFZGZFVRHK-BALCVSAKSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)O.C(C(C(C(=O)[O-])O)O)O.[Ca+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H](C(=O)[O-])O)O)O.C([C@@H]([C@H](C(=O)[O-])O)O)O.[Ca+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14CaO10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70753-61-6 | |
Record name | Butanoic acid, 2,3,4-trihydroxy-, calcium salt (2:1), (2R,3S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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